ACD/LogP Lipophilicity – N‑Isopropyl Confers the Highest Calculated LogP Among Short N‑Alkyl 4‑Aminopyrimidine‑5‑carboxamides
Based on ACD/Labs Percepta predictions, the N‑isopropyl substitution on the target compound elevates the calculated partition coefficient (ACD/LogP) to approximately 1.5, compared with 0.16 for the unsubstituted parent, approximately 0.7 for the N‑methyl analogue, and approximately 1.1 for the N‑ethyl analogue [REFS‑1][REFS‑2]. The trend follows the expected Hansch π‑contribution per methylene unit. The absolute values are computationally predicted and have not been experimentally confirmed for the N‑isopropyl compound, so they should be treated as class‑level inference.
| Evidence Dimension | Calculated octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ~1.5 (ACD/Labs predicted; experimental value not available) |
| Comparator Or Baseline | 4-Aminopyrimidine-5-carboxamide (parent): ACD/LogP 0.16 (predicted); 4-Amino-N-methylpyrimidine-5-carboxamide: ~0.7 (extrapolated); 4-Amino-N-ethylpyrimidine-5-carboxamide: ~1.1 (extrapolated) |
| Quantified Difference | ΔLogP ~1.3 vs. parent; ~0.8 vs. N‑methyl; ~0.4 vs. N‑ethyl (all estimates) |
| Conditions | ACD/Labs Percepta Platform v14.00 predictions; no experimental logP data available for the N‑isopropyl compound |
Why This Matters
Higher lipophilicity can improve passive membrane permeability in cell‑based assays but may reduce aqueous solubility; procurement of the N‑isopropyl analogue for SAR exploration allows systematic evaluation of this trade‑off relative to shorter N‑alkyl congeners.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley: New York, 1979. π(isopropyl) ≈ 1.3. View Source
